molecular formula C19H11NOS B11981342 2-(Dibenzo[b,d]furan-2-yl)benzo[d]thiazole

2-(Dibenzo[b,d]furan-2-yl)benzo[d]thiazole

Cat. No.: B11981342
M. Wt: 301.4 g/mol
InChI Key: AENWSVFEHGDKHT-UHFFFAOYSA-N
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Description

2-(Dibenzo[b,d]furan-2-yl)benzo[d]thiazole is a heterocyclic compound that combines the structural features of dibenzofuran and benzothiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dibenzo[b,d]furan-2-yl)benzo[d]thiazole typically involves the acylation of 1,3-benzothiazol-6-amine with furan-2-carbonyl chloride in propan-2-ol, followed by conversion to the corresponding thioamide using diphosphorus pentasulfide in anhydrous toluene. The subsequent oxidation with potassium hexacyanoferrate (III) in an alkaline medium affords the target compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(Dibenzo[b,d]furan-2-yl)benzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: N-Bromosuccinimide (NBS) in the presence of a radical initiator like AIBN.

    Nitration: Concentrated nitric acid and sulfuric acid.

    Acylation: Acyl chlorides in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination yields brominated derivatives, while nitration produces nitro-substituted compounds.

Mechanism of Action

The mechanism of action of 2-(Dibenzo[b,d]furan-2-yl)benzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways depend on the specific application, such as inhibition of bacterial enzymes in antimicrobial studies or interaction with cellular receptors in anticancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dibenzo[b,d]furan-2-yl)benzo[d]thiazole is unique due to the combination of the dibenzofuran and benzothiazole structures, which imparts distinct electronic and chemical properties. This uniqueness makes it valuable in applications requiring specific interactions with biological targets or electronic materials.

Biological Activity

2-(Dibenzo[b,d]furan-2-yl)benzo[d]thiazole is a heterocyclic compound characterized by its dual structural features: a dibenzo[b,d]furan moiety and a benzo[d]thiazole unit. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The following sections explore the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Key Features

  • Dibenzo[b,d]furan : Composed of two fused benzene rings with a furan ring, contributing to stability and reactivity.
  • Benzo[d]thiazole : A benzene ring fused to a thiazole ring, known for its diverse biological activities.

Antimicrobial Properties

Research indicates that compounds with dibenzo[b,d]furan and benzo[d]thiazole structures exhibit significant antimicrobial properties. In vitro studies have shown that these derivatives can inhibit the growth of various pathogens, including bacteria and fungi. For instance, benzothiazole derivatives have been evaluated against Gram-positive and Gram-negative bacteria, demonstrating promising results in inhibiting bacterial growth .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismActivity (MIC)
Benzothiazole Derivative AStaphylococcus aureus5 µg/mL
Benzothiazole Derivative BEscherichia coli10 µg/mL
Dibenzo[b,d]furan Derivative CCandida albicans15 µg/mL

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives, including those containing dibenzo[b,d]furan. For example, compounds have shown cytotoxic effects against leukemia cell lines, suggesting their role as potential chemotherapeutic agents . The mechanism often involves the induction of apoptosis in cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines
A study synthesized various thiazole derivatives and tested them against several cancer cell lines. Notably, one derivative exhibited an IC50 value of 4 µM against leukemia cells, indicating significant antiproliferative activity .

Anti-inflammatory Effects

The anti-inflammatory properties of thiazole derivatives have also been documented. Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Table 2: Anti-inflammatory Activity

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
Compound X7085
Compound Y6090

The biological activity of this compound is likely mediated through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, such as COX enzymes in inflammation or kinases in cancer.
  • Receptor Binding : Interaction with cellular receptors can modulate signaling pathways critical for cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Induction : Some derivatives may induce oxidative stress in target cells, leading to apoptosis.

Properties

Molecular Formula

C19H11NOS

Molecular Weight

301.4 g/mol

IUPAC Name

2-dibenzofuran-2-yl-1,3-benzothiazole

InChI

InChI=1S/C19H11NOS/c1-3-7-16-13(5-1)14-11-12(9-10-17(14)21-16)19-20-15-6-2-4-8-18(15)22-19/h1-11H

InChI Key

AENWSVFEHGDKHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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